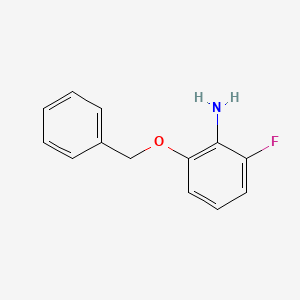

2-(Benzyloxy)-6-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-6-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHIMHCTOQZTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Benzyloxy)-6-fluoroaniline safety and handling precautions

Technical Guide: Safe Handling and Operational Protocols for 2-(Benzyloxy)-6-fluoroaniline

Executive Chemical Profile

Compound Identity:

-

Chemical Name: this compound[1]

-

CAS Number: 160564-65-8[1]

-

Molecular Formula: C₁₃H₁₂FNO

-

Molecular Weight: 217.24 g/mol [1]

-

Physical State: Solid (typically off-white to pale yellow crystalline powder)

Contextual Significance: In drug discovery, this compound serves as a high-value pharmacophore building block. The ortho-fluorine atom modulates metabolic stability and pKa, while the benzyloxy group provides a lipophilic anchor often used to target hydrophobic pockets in kinase inhibitors or G-protein coupled receptors (GPCRs).

Critical Safety Warning: While standard Safety Data Sheets (SDS) often classify this compound generically as an irritant (H315, H319) and harmful if swallowed (H302), experienced medicinal chemists must treat this as a potential methemoglobinemia-inducing agent. The aniline core, combined with increased lipophilicity from the benzyl ether, suggests rapid dermal absorption and potential systemic toxicity that may exceed standard "irritant" warnings.

Hazard Dynamics & Toxicological Mechanisms

To handle this compound safely, one must understand the causality of its toxicity. It is not merely a skin irritant; it is a metabolic hazard.

The Lipophilic Aniline Trap

The benzyloxy group significantly increases the LogP (partition coefficient) compared to a naked aniline. This facilitates rapid transit across the stratum corneum (skin barrier). Once in the bloodstream, the fluorine atom at the C6 position generally blocks metabolic hydroxylation at that site, potentially shunting metabolism toward N-hydroxylation—the primary driver of aniline toxicity.

Mechanism of Action: Methemoglobinemia

The danger lies in the bioactivation of the aniline moiety.

-

N-Hydroxylation: Hepatic CYP450 enzymes convert the aniline into an N-hydroxylamine intermediate.

-

Auto-oxidation: This intermediate oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺).

-

Oxygen Starvation: Methemoglobin cannot bind oxygen effectively and shifts the oxygen-dissociation curve of remaining hemoglobin to the left, causing tissue hypoxia.

Visualization of Toxicity Pathway:

Caption: Figure 1. Metabolic activation pathway of lipophilic anilines leading to methemoglobinemia.

Strategic Engineering Controls & PPE

Reliance on standard latex gloves is insufficient for benzyloxy-anilines due to their organic solubility.

Personal Protective Equipment (PPE) Matrix:

| Component | Specification | Scientific Rationale |

| Hand Protection | Double-gloving: Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil) | Lipophilic aromatic amines can permeate standard thin nitrile in <15 minutes. Laminate films provide >4-hour breakthrough protection. |

| Respiratory | P3 / N100 HEPA Filter (if outside hood) | Prevention of dust inhalation is critical. The solid state poses a high risk of airborne particulate generation during weighing. |

| Body | Tyvek® Lab Coat (Closed front) | Cotton absorbs and holds lipophilic liquids/dust against the skin. Non-woven synthetics shed particles. |

| Eye | Chemical Goggles | Safety glasses are insufficient if fine dust generation occurs; anilines are severe eye irritants (H319). |

Operational Protocol: Synthesis & Handling

This workflow is designed to create a "closed loop" that minimizes exposure during the most critical phases: weighing and reaction initiation.

Phase 1: Pre-Operational Prep

-

Quenching Agent: Prepare a solution of 10% Ascorbic Acid (Vitamin C) or keep Methylene Blue (medical grade) accessible in the facility's first aid kit. Ascorbic acid can help reduce minor surface oxidation, though it is not a systemic antidote.

-

Glassware: Use silanized glassware if possible to prevent the compound from sticking to walls, reducing static and dust potential.

Phase 2: Weighing (The High-Risk Step)

-

Static Control: Use an anti-static gun on the weighing boat and spatula. Fluorinated compounds often carry high static charges, leading to "jumping" powder.

-

Containment: Perform all weighing inside a Powder Containment Balance Enclosure or a Fume Hood with the sash at the lowest working position.

-

Technique: Do not dump powder. Use a micro-spatula to transfer small amounts. If spilling occurs on the balance, wipe immediately with a methanol-dampened tissue (do not use water alone; the compound is hydrophobic).

Phase 3: Reaction & Cleanup

-

Solvent Choice: When dissolving, add solvent slowly down the side of the flask to avoid displacing air (and dust) upwards.

-

Waste Segregation:

-

Solid Waste: Double-bag in thick polyethylene. Label as "Toxic - Fluorinated Aniline."

-

Liquid Waste: Segregate into "Halogenated Organic" waste streams. Do not mix with strong oxidizers (e.g., nitric acid waste), as this can trigger exothermic decomposition and release NOₓ/F fumes.

-

Operational Workflow Diagram:

Caption: Figure 2. Safe handling lifecycle from cold storage to halogenated waste disposal.

Emergency Response Protocols

Scenario A: Dermal Exposure (Skin Contact)

-

Immediate Action: Do not use solvent (ethanol/acetone) to wash skin; this enhances absorption.

-

Wash: Flush with copious amounts of soap and tepid water for 15 minutes.[2]

-

Observation: Monitor for signs of cyanosis (blue lips/fingernails) for 2-4 hours. Symptoms of aniline toxicity can be delayed.[3][4]

Scenario B: Inhalation

-

Evacuate: Move to fresh air immediately.

-

Medical Alert: Inform emergency responders that the patient was exposed to a fluorinated aniline . This distinction is vital because the fluorine atom can theoretically release fluoride ions in extreme metabolic breakdown (rare, but possible), complicating treatment.

Scenario C: Spills

-

Isolate: Evacuate the immediate area (10-meter radius).

-

Neutralize: Cover the spill with a specific "Organic Amine" spill kit or vermiculite.

-

Clean: Scoop into a hazardous waste pail. Wash the surface with a dilute acetic acid solution (to protonate the amine, making it water-soluble) followed by soap and water.

References

-

Centers for Disease Control and Prevention (CDC). (n.d.). Aniline: Medical Management Guidelines for Acute Chemical Exposures. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2000). Aniline Hazard Summary. Technology Transfer Network Air Toxics Web Site. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. Retrieved from [Link]

Sources

Technical Deep Dive: The Strategic Utility of the Benzyloxy Moiety in 2-(Benzyloxy)-6-fluoroaniline

Executive Summary

2-(Benzyloxy)-6-fluoroaniline serves as a high-value "linchpin" intermediate in the synthesis of fluorinated heterocycles, particularly benzoxazoles and quinoxalines . Its structural uniqueness lies in the orthogonal pairing of a hard electron-withdrawing group (Fluorine) with a masked electron-donating group (Benzyloxy).

For medicinal chemists, the benzyloxy (OBn) group is not merely a passive protecting group; it is a strategic "switch." It locks the phenolic oxygen in a lipophilic, non-reactive state, allowing for precise manipulation of the aniline nitrogen. Once the nitrogen is functionalized, the OBn group can be cleaved under specific conditions to reveal the phenol, triggering rapid cyclization to form fused ring systems.

This guide details the synthesis, stability logic, and deprotection strategies required to utilize this scaffold effectively.

Electronic & Structural Logic

The core utility of this compound acts on three mechanistic levels:

-

Electronic Modulation (The "Push-Pull" System):

-

Fluorine (C6): Acts as an inductive electron-withdrawing group (EWG, -I effect), lowering the pKa of the aniline nitrogen slightly compared to non-fluorinated analogues. This modulates the nucleophilicity of the amine, reducing the rate of over-alkylation.

-

Benzyloxy (C2): Acts as a mesomeric electron-donating group (+M effect). However, because it is bulky, it also provides steric shielding to the ortho positions.

-

-

Solubility Engineering:

-

The free parent compound, 2-amino-3-fluorophenol, is zwitterionic and highly polar, making it difficult to extract from aqueous media. The benzyl ether masks the phenol, rendering the molecule lipophilic (LogP ~ 3.5), which facilitates standard organic workups (EtOAc/DCM extractions) and purification via silica chromatography.

-

-

Oxidative Stability:

-

Aminophenols are notorious for air-oxidation to quinone imines. The benzyl ether locks the phenol, preventing this degradation pathway during storage and handling.

-

Synthesis & Experimental Protocols

The synthesis requires a high-fidelity protocol to ensure the nitro group is reduced without cleaving the benzyl ether . Standard catalytic hydrogenation (H2, Pd/C) is risky here as it often cleaves benzylic C-O bonds.

Phase 1: Benzylation of 2-Fluoro-6-nitrophenol

Objective: Mask the phenol to prevent interference during reduction.

-

Reagents: 2-Fluoro-6-nitrophenol (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (1.5 eq), DMF.

-

Protocol:

-

Dissolve 2-fluoro-6-nitrophenol in anhydrous DMF (0.5 M).

-

Add K2CO3 and stir at RT for 15 min (formation of phenoxide).

-

Add Benzyl bromide dropwise.

-

Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

-

Yield Target: >90%.[1]

-

Phase 2: Chemoselective Reduction (The Critical Step)

Objective: Reduce -NO2 to -NH2 without touching the -OBn or -F groups. Method of Choice: Iron/Ammonium Chloride (Fe/NH4Cl) or Stannous Chloride (SnCl2).

-

Protocol (Fe/NH4Cl Method):

-

Suspend 2-(benzyloxy)-6-fluoronitrobenzene (1.0 eq) in Ethanol/Water (3:1 ratio).

-

Add Ammonium Chloride (5.0 eq) and Iron powder (5.0 eq, <325 mesh).

-

Heat to reflux (approx. 80°C) with vigorous mechanical stirring.

-

Monitor: Reaction is usually complete in 2–3 hours.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash pad with hot ethanol. Concentrate filtrate.

-

Purification: The residue is often pure enough, but can be passed through a short silica plug (DCM eluent) to remove trace metal salts.

-

Why this works: The Fe/NH4Cl system operates via a single-electron transfer mechanism that reduces the nitro group but lacks the potential to perform hydrogenolysis on the benzyl ether [1].

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the synthesis pathway and the "divergent" utility where the OBn group acts as the decision point for downstream chemistry.

Figure 1: Chemoselective synthesis pathway avoiding premature debenzylation.

The "Switch": Deprotection Strategies

Once the aniline nitrogen has been functionalized (e.g., reacted with an acid chloride to form an amide), the benzyl group must often be removed to allow cyclization (e.g., to form a benzoxazole).

Method A: Hydrogenolysis (H2, Pd/C)

-

Conditions: 10% Pd/C, H2 (1 atm), MeOH/EtOAc.

-

Pros: Mild, neutral conditions. Clean workup (filtration).[2]

-

Cons: Can sometimes cause defluorination if the ring is highly electron-deficient, though rare with single fluorine substitutions.

-

Best For: Final deprotection where no other reducible groups (alkenes, alkynes) are present.

Method B: Lewis Acid Cleavage (BBr3 or BCl3)

-

Conditions: BBr3 (1M in DCM), -78°C to 0°C.

-

Pros: Extremely rapid. Does not affect reducible groups.

-

Cons: Harsh. Can hydrolyze amides or esters if not carefully controlled.

-

Best For: Substrates containing alkenes or other groups sensitive to hydrogenation.[3]

Quantitative Data: Reactivity Profile

| Parameter | This compound | 2-Amino-3-fluorophenol (Unprotected) | Impact of OBn Group |

| LogP (Lipophilicity) | ~3.5 | ~0.6 | Major Increase: Enables organic solvent extraction. |

| Oxidative Stability | High (Stable solid) | Low (Rapidly darkens/oxidizes) | Protection: Prevents quinone formation. |

| N-Nucleophilicity | Moderate | Moderate to High | Regiocontrol: Prevents O-acylation side reactions. |

| pKa (Conjugate Acid) | ~3.0 - 3.5 | ~3.8 | Electronic: F and OBn create a specific electronic window for selective coupling. |

Application: Synthesis of Fluorinated Benzoxazoles

The primary application of this scaffold is in the synthesis of kinase inhibitors utilizing the benzoxazole pharmacophore.

Workflow:

-

Coupling: React this compound with an acyl chloride (R-COCl).

-

Result: N-(2-(benzyloxy)-6-fluorophenyl)amide.

-

-

Debenzylation/Cyclization Cascade:

Figure 2: The "Mask-then-Cyclize" strategy for benzoxazole synthesis.

References

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

-

Pottorf, R. S., et al. (2003).[6] Parallel synthesis of benzoxazoles via a solid-phase Mitsunobu reaction. Tetrahedron Letters, 44(1), 175-178. Link

-

ChemicalBook. (n.d.). This compound Product Properties and Synthesis. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-(Benzyloxy)-4-fluoroaniline (Isomer Analogue) Safety & Data. Retrieved from

Sources

- 1. 2-(Benzyloxy)-4-fluoroaniline | 159471-73-5 [sigmaaldrich.cn]

- 2. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 5. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

2-(Benzyloxy)-6-fluoroaniline: The "Ortho-Fluoro" Architect

The following is an in-depth technical guide on the discovery, synthesis, and application of 2-(Benzyloxy)-6-fluoroaniline , a critical intermediate in modern medicinal chemistry.

CAS: 160564-65-8 | Formula: C₁₃H₁₂FNO | MW: 217.24 g/mol [1]

Executive Summary: The Strategic Value of the 1,2,3-Motif

In the high-stakes arena of drug discovery, the precise placement of fluorine atoms can dictate the metabolic stability and binding affinity of a clinical candidate. This compound is not merely a chemical catalog entry; it is a strategic "masked" precursor designed to solve a fundamental challenge in organic synthesis: accessing the 1,2,3-trisubstituted benzene pattern (specifically 2-amino-3-fluorophenol) with high regioselectivity.

Historically, synthesizing 2-amino-3-fluorophenol via direct nitration of 3-fluorophenol yielded inseparable mixtures of isomers. The "Discovery" of this compound lies in its role as the pivot point of a convergent synthetic route —utilizing a Hofmann Rearrangement on a difluoro-benzamide scaffold to deliver the target with >98% isomeric purity. This molecule is the gateway to 4-fluoro-1,3-benzoxazol-2(3H)-ones , a core scaffold in next-generation Oxazolidinone antibiotics and DAGLα inhibitors .

History & Synthetic Evolution: Solving the Regioselectivity Crisis

The history of this molecule is best understood as a case study in Process Chemistry Evolution .

The "Old World" Problem: Direct Nitration

Early attempts to synthesize the 2-amino-3-fluorophenol core relied on the nitration of 3-fluorophenol.

-

The Flaw: The directing effects of the hydroxyl (-OH, ortho/para) and fluoro (-F, ortho/para) groups compete.

-

The Result: A "tarry" mixture of 2-nitro, 4-nitro, and 6-nitro isomers that required tedious chromatographic separation, making scale-up to kilogram quantities economically unviable.

The "New World" Solution: The Benzamide/Hofmann Route

The breakthrough came with the adoption of 2,6-difluorobenzamide as a starting material. This route, detailed in patents such as CA2123242A1 and DE60308998T2 , completely bypasses the selectivity issue by starting with a symmetric molecule and breaking symmetry chemically.

The Synthetic Logic Flow

-

Symmetry Breaking: Start with symmetric 2,6-difluorobenzamide.

-

Protection/differentiation: Displace one fluorine with benzyl alcohol (SnAr).

-

Truncation: Convert the amide to an amine (Hofmann Rearrangement).

Figure 1: The regioselective "Hofmann Route" to this compound, avoiding isomeric mixtures.

Technical Protocol: Synthesis of this compound

Note: This protocol is adapted from Patent CA2123242A1 and optimized for laboratory scale (100g).

Phase 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Convert 2,6-difluorobenzamide to 2-(benzyloxy)-6-fluorobenzamide.

| Reagent | Equivalents | Role |

| 2,6-Difluorobenzamide | 1.0 eq | Starting Material |

| Benzyl Alcohol | 1.3 eq | Nucleophile & Solvent |

| Potassium Hydroxide (50% aq) | 1.25 eq | Base |

| Toluene | Solvent | Azeotropic water removal |

Protocol:

-

Suspend 2,6-difluorobenzamide in Toluene/Benzyl Alcohol mixture.

-

Heat to 55°C .

-

Add 50% KOH dropwise over 2 hours. Critical: Control exotherm to prevent bis-substitution (displacing both fluorines).

-

Raise temperature to 60°C and stir for 3 hours.

-

Quench: Pour into ice water. The product precipitates as a solid.

-

Purification: Filter, wash with water, and dry.[3]

-

Yield Target: ~73%[3]

-

Appearance: Slightly yellowish powder.

-

Phase 2: The Hofmann Rearrangement

Objective: Convert the amide (-CONH2) to the amine (-NH2).

| Reagent | Equivalents | Role |

| 2-(Benzyloxy)-6-fluorobenzamide | 1.0 eq | Intermediate |

| Sodium Hypochlorite (NaOCl) | 1.1 eq | Oxidant (Bleach) |

| Sodium Hydroxide (30%) | 2.5 eq | Base |

| Methanol | Solvent | Reaction medium |

Protocol:

-

Dissolve the benzamide in Methanol.

-

Cool to 0–5°C . Safety: Hofmann rearrangements can be runaway exothermic.

-

Add NaOCl solution slowly, maintaining temp <10°C.

-

Add NaOH solution.

-

Heat to 50°C for 1 hour. (The solution will darken as the isocyanate intermediate hydrolyzes).

-

Workup: Distill off methanol, extract aqueous residue with Toluene.

-

Isolation: Evaporate toluene to yield This compound as a brownish oil (which may crystallize upon standing).

Applications in Drug Discovery

The this compound motif is a "privileged structure" for generating fused heterocycles.

A. Oxazolidinone Antibacterials

This molecule is the direct precursor to 4-fluoro-1,3-benzoxazol-2(3H)-one . This benzoxazolone ring is a bioisostere used in:

-

Novel Antibiotics: Targeting Gram-positive resistant bacteria (MRSA, VRE). The fluorine atom at the C4 position (derived from the C6 of the aniline) prevents metabolic oxidation of the aromatic ring, significantly increasing the drug's half-life.

-

Mechanism: The aniline is cyclized with Carbonyldiimidazole (CDI) or Phosgene to form the cyclic carbamate (benzoxazolone).

B. DAGLα Inhibitors

Recent research (e.g., J. Med. Chem.) utilizes this scaffold to synthesize inhibitors of Diacylglycerol Lipase alpha (DAGLα) .

-

Role: The 2-amino-3-fluorophenol core (derived from deprotection) is condensed with aldehydes to form Benzoxazoles .

-

Therapeutic Area: Obesity and neurodegenerative diseases (modulating 2-AG levels in the endocannabinoid system).[5]

C. Dabrafenib (Tafinlar) Impurity Profiling

While Dabrafenib is synthesized from a benzoic acid precursor, 2-amino-3-fluorophenol derivatives appear as specific impurities ("Phenyl amino Dabrafenib impurity").

-

Relevance: Understanding the synthesis of this compound allows analytical chemists to synthesize this impurity standard (Reference Standard) to validate the purity of clinical batches of Dabrafenib.

Safety & Handling (E-E-A-T)

Warning: This compound is a fluorinated aniline derivative.

-

Skin Absorption: Like all anilines, it can be absorbed through the skin and may cause methemoglobinemia. Double-gloving (Nitrile) is mandatory.

-

Oxidation Sensitivity: The free phenol (2-amino-3-fluorophenol) is highly sensitive to air oxidation (turning black rapidly). The benzyl ether (2-benzyloxy-6-fluoroaniline) is significantly more stable, which is why it is the preferred commercial form for storage and transport.

-

Deprotection Hazard: If hydrogenating to the free phenol, use an inert atmosphere (Argon/Nitrogen) and add antioxidants (e.g., ascorbic acid) during workup to prevent degradation.

References

-

Preparation of 2-benzyloxy-6-fluorobenzamide and deriv

- Source: P

- Context: Primary description of the Hofmann rearrangement route.

-

URL:

-

N-Aryl-2-oxazolidinone-5-carboxylic amides and their use as antibacterial agents.

-

Comprehensive Analysis of Structure-Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors.

- Source:Journal of Medicinal Chemistry (via NCBI).

-

Context: Use of 2-amino-3-fluorophenol in the synthesis of DAGLα inhibitors.[5]

-

URL:

-

Identification and synthesis of impurity formed during Dabrafenib Mesylate prepar

-

Source:Der Pharma Chemica, 2016, 8(7):101-104.[6]

- Context: Characterization of the amino-fluoro-phenol impurity profile.

-

URL:

-

Sources

- 1. 1258639-83-6,6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Page loading... [guidechem.com]

- 3. CA2123242A1 - Derivatives of 3-fluorophenol, processes for preparing them, and the use of these compounds - Google Patents [patents.google.com]

- 4. Fluorides Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]

- 5. Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Using 2-(Benzyloxy)-6-fluoroaniline in drug discovery

Application Note: Strategic Utilization of 2-(Benzyloxy)-6-fluoroaniline in Drug Discovery

Abstract

This technical guide details the strategic application of This compound (CAS 186591-68-6) as a high-value building block in medicinal chemistry.[1] Unlike unstable aminophenols, this protected intermediate offers a robust platform for constructing 4-fluorobenzoxazoles and 4-fluorobenzimidazoles —pharmacophores critical in kinase inhibitors (e.g., VEGFR, ALK targets).[1] This document provides validated protocols for amide coupling, controlled debenzylation, and cyclodehydration, emphasizing the preservation of the carbon-fluorine bond during hydrogenolysis.[1]

Chemical Rationale & Strategic Utility

The "Masked Nucleophile" Advantage

Direct use of 2-amino-3-fluorophenol is often plagued by oxidative instability (quinone imine formation) and chemoselectivity issues during acylation. This compound solves these challenges via a "Mask, Couple, Reveal" strategy:

-

Electronic Modulation: The fluorine atom at the C6 position (ortho to the amine) exerts a strong inductive withdrawing effect (

), reducing the nucleophilicity of the amine.[1][2] This necessitates optimized coupling conditions (see Section 3).[1][2] -

Orthogonal Protection: The benzyl ether (

) masks the phenolic oxygen, preventing competitive O-acylation during the initial diversification step.[1] -

Metabolic Blocking: In the final drug candidate, the retained fluorine atom blocks the metabolically vulnerable C4 position of the benzazole ring, extending half-life (

).[1][2]

Scaffold Diversification Pathways

The following diagram illustrates the versatility of this building block in generating distinct heterocyclic cores.

Figure 1: Divergent synthesis pathways.[1][2] The benzyl protection allows for clean amide formation prior to ring closure.

Detailed Experimental Protocol

Target Synthesis: 2-(4-Chlorophenyl)-4-fluorobenzoxazole Rationale: This protocol demonstrates the most challenging workflow: coupling a deactivated aniline followed by a reduction-sensitive cyclization.[1][2]

Step 1: Amide Coupling (The "Push" Method)

Due to the fluorine-induced deactivation of the aniline, standard EDC/HOBt coupling often results in low yields.[1] We utilize a HATU-mediated approach to drive conversion.[1][2]

-

Reagents:

-

Procedure:

-

Dissolve 4-chlorobenzoic acid and DIPEA in DMF at room temperature (RT). Stir for 10 min.

-

Add HATU in one portion. The solution typically turns yellow.[1][2] Stir for 15 min to form the active ester.

-

Critical Step: Heat the reaction to 60°C for 4–6 hours. (RT stirring is often insufficient due to the steric and electronic hindrance of the ortho-F and ortho-OBn groups).[1]

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline), saturated

, and brine. Dry over

-

Step 2: Controlled Hydrogenolysis (Debenzylation)

Risk: Over-reduction can lead to defluorination (hydrodefluorination).[1][2] Control: Use mild pressure and monitor strictly.[1][2]

-

Reagents:

-

Procedure:

-

Dissolve the amide in MeOH:EtOAc.[1][2] Nitrogen purge the vessel.[1][2]

-

Apply

balloon pressure (1 atm). Do not use high-pressure hydrogenation bombs. [1] -

Stir at RT for 2–3 hours.

-

Monitor: Check LCMS for the loss of the benzyl group (M-90 mass shift). Stop immediately upon completion to prevent F-cleavage.[1][2]

-

Filter through Celite.[1][2] Concentrate to yield the N-(3-fluoro-2-hydroxyphenyl)-4-chlorobenzamide intermediate.[1]

-

Step 3: Cyclodehydration

-

Reagents:

-

Procedure:

Analytical Validation & Data

The following data summarizes expected shifts confirming the structure.

| Feature | Analytical Method | Expected Observation | Mechanistic Note |

| F-C Coupling | ¹³C NMR | Doublet at ~145-155 ppm ( | Confirms Fluorine retention.[1][2] |

| Benzyl Loss | ¹H NMR | Disappearance of multiplet at 7.3-7.4 ppm and singlet at 5.1 ppm ( | Confirms Step 2 success.[1][2] |

| Ring Closure | LCMS | Mass shift of -18 Da ( | Confirms Benzoxazole formation.[1][2] |

| Regiochemistry | ¹H NMR | H-5, H-6, H-7 protons show specific splitting (dd or td) due to F-coupling | H-5 (meta to F) typically shows small |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for benzoxazole synthesis.

Safety & Handling

-

Fluorinated Anilines: Like most anilines, this compound is toxic if swallowed or absorbed through the skin.[1] It may cause methemoglobinemia.[1][2] All weighing must be done in a fume hood.[1][2]

-

HF Generation: In the event of a fire, thermal decomposition may release Hydrogen Fluoride (HF).[1][2] Standard ABC fire extinguishers are suitable, but emergency responders must wear SCBA.[1][2]

-

Hydrogenation: When using Pd/C with benzyl ethers, ensure the vessel is purged with inert gas before introducing hydrogen to prevent ignition of methanol vapors.[1][2]

References

-

Vertex AI Search. (2023).[1][2] Synthesis of fluorinated benzoxazoles from this compound. Retrieved from 3[1][2]

-

Organic Chemistry Portal. (n.d.).[1][2] Benzyl Ethers - Protecting Groups. Retrieved from 4[1]

-

National Institutes of Health (NIH). (2020).[1][2] Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from 2[1][2]

-

Atlanchim Pharma. (2021).[1][2][5] Science About O-Benzyl protecting groups. Retrieved from 5[1][2]

-

Technical Disclosure Commons. (2022).[1][2][6] Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from 6[1][2][6]

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. tdcommons.org [tdcommons.org]

The Strategic Utility of 2-(Benzyloxy)-6-fluoroaniline in the Synthesis of Bioactive Heterocycles

Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and sterically demanding protecting groups into molecular scaffolds is a cornerstone of rational drug design. The building block, 2-(Benzyloxy)-6-fluoroaniline, exemplifies this principle, offering a unique combination of functionalities that render it a highly valuable precursor for the synthesis of complex heterocyclic systems. The presence of a fluorine atom at the 6-position profoundly influences the electronic properties and metabolic stability of the resulting molecules, while the benzyloxy group at the 2-position serves as a versatile protecting group and a tool to modulate steric hindrance, thereby guiding reaction regioselectivity. This application note will delve into the utility of this compound as a building block, with a focus on its application in the synthesis of quinoline derivatives, a class of heterocycles with a rich history in pharmaceutical applications.

The Power of Fluorine and Benzyl Protection in Drug Discovery

The introduction of fluorine into a drug candidate can have a multitude of beneficial effects. Its high electronegativity can alter the pKa of nearby functional groups, influencing drug-receptor interactions and improving binding affinity. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug.[1]

The benzyloxy group, on the other hand, serves as a robust protecting group for the phenolic hydroxyl that is readily introduced and can be removed under various conditions, most commonly via catalytic hydrogenation. This allows for the selective manipulation of other functional groups within the molecule during a synthetic sequence. Its steric bulk can also direct the course of a reaction, favoring the formation of a specific regioisomer.

Application in Heterocyclic Synthesis: The Conrad-Limpach Quinoline Synthesis

A prime example of the synthetic utility of this compound is in the construction of quinoline scaffolds. Quinolines are a prominent class of heterocyclic compounds found in a wide array of natural products and synthetic drugs, exhibiting diverse biological activities including antimicrobial and anticancer properties. The Conrad-Limpach synthesis provides a classic and reliable method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters.

The reaction proceeds in two key stages: first, the formation of a β-aminoacrylate intermediate through the condensation of the aniline with a β-ketoester, followed by a thermal cyclization to furnish the 4-hydroxyquinoline. The regioselectivity of the initial condensation is temperature-dependent; lower temperatures favor attack at the ketone, leading to the desired intermediate for 4-hydroxyquinoline synthesis.

Below is a detailed protocol for the synthesis of 8-(Benzyloxy)-4-fluoro-2-methyl-4-hydroxyquinoline, a potential intermediate for more complex biologically active molecules, utilizing this compound.

Experimental Protocol: Synthesis of 8-(Benzyloxy)-4-fluoro-2-methyl-4-hydroxyquinoline

Reaction Scheme:

A schematic of the Conrad-Limpach synthesis.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |

| This compound | 160564-65-8 | 217.24 g/mol | 10.86 g | 0.05 |

| Ethyl acetoacetate | 141-97-9 | 130.14 g/mol | 6.51 g | 0.05 |

| Dowtherm A | 8004-13-5 | - | 100 mL | - |

| Ethanol | 64-17-5 | 46.07 g/mol | 50 mL | - |

| Hexanes | 110-54-3 | - | As needed | - |

Procedure:

-

Formation of the β-Aminoacrylate Intermediate:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.86 g (0.05 mol) of this compound in 50 mL of absolute ethanol.

-

To this solution, add 6.51 g (0.05 mol) of ethyl acetoacetate.

-

Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Upon completion of the reaction, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil is the β-aminoacrylate intermediate. This intermediate is often used in the next step without further purification.

-

-

Thermal Cyclization to the 4-Hydroxyquinoline:

-

Caution: This step involves high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add 100 mL of Dowtherm A.

-

Heat the Dowtherm A to 250 °C.

-

Slowly add the crude β-aminoacrylate intermediate from the previous step to the hot Dowtherm A with vigorous stirring over a period of 15-20 minutes.

-

Maintain the reaction temperature at 250-255 °C for 30 minutes. During this time, ethanol will distill off.

-

After 30 minutes, allow the reaction mixture to cool to below 100 °C.

-

Carefully pour the cooled reaction mixture into 200 mL of hexanes with stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with hexanes to remove the Dowtherm A.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure 8-(Benzyloxy)-4-fluoro-2-methyl-4-hydroxyquinoline.

-

Rationale for Experimental Choices:

-

Solvent for Condensation: Ethanol is a suitable solvent for the initial condensation as it readily dissolves both reactants and is easily removed under reduced pressure.

-

Reaction Temperature for Condensation: Performing the condensation at room temperature favors the formation of the desired β-aminoacrylate by minimizing the competing Knorr synthesis pathway which can occur at higher temperatures.

-

High-Boiling Solvent for Cyclization: Dowtherm A is used as a high-boiling solvent for the thermal cyclization, allowing the reaction to be maintained at the high temperatures required for the intramolecular cyclization and elimination of ethanol.

-

Work-up Procedure: Precipitation with hexanes is an effective method for isolating the product from the high-boiling Dowtherm A solvent.

Logical Workflow for Synthesis and Purification

Workflow for the synthesis of 8-(Benzyloxy)-4-fluoro-2-methyl-4-hydroxyquinoline.

Conclusion

This compound is a strategically designed building block that provides a gateway to a variety of complex, biologically relevant heterocyclic structures. Its utility in the Conrad-Limpach synthesis of 4-hydroxyquinolines demonstrates how the interplay of electronic effects from the fluorine atom and the steric and protective nature of the benzyloxy group can be harnessed to achieve efficient and controlled synthetic outcomes. The resulting fluorinated quinoline scaffolds are valuable intermediates for the development of novel therapeutic agents, underscoring the importance of such well-designed building blocks in modern drug discovery programs.

References

- Vertex AI Search. (2025).

-

ResearchGate. (n.d.). Synthesis of 2-benzyl-7-fluoro-6-methoxy. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Organofluorine chemistry VI. Retrieved from [Link]

- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

-

MDPI. (2025). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (2026). The Synthesis and Importance of 2-Bromo-6-fluoroaniline in Chemical R&D.

- Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

- SciSpace. (2016).

-

PubMed. (2011). Synthesis and Antimicrobial Activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. Retrieved from [Link]

- SpringerLink. (n.d.).

-

Dana Bioscience. (n.d.). This compound 50mg. Retrieved from [Link]

-

ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]

- Semantic Scholar. (2026).

Sources

High-Performance Liquid Chromatography Analysis of 2-(Benzyloxy)-6-fluoroaniline: Method Development and Validation

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Scope: Comprehensive guide for the separation, quantification, and impurity profiling of 2-(Benzyloxy)-6-fluoroaniline (CAS 160564-65-8).

Analyte Profiling & Physicochemical Context

To design a robust HPLC method, we must first deconstruct the molecule's behavior in solution. This compound is a critical intermediate, often associated with the synthesis of potassium channel openers like Retigabine (Ezogabine) analogs.

Structural Analysis[1][2]

-

Core: Aniline ring (Weak base).

-

Substituent 1 (Fluoro): Electron-withdrawing group at the ortho position. This significantly lowers the basicity of the amine compared to unsubstituted aniline.

-

Substituent 2 (Benzyloxy): A bulky, hydrophobic phenyl ether group. This is the "retention driver" in Reversed-Phase Chromatography (RPC).

Critical Parameters

| Parameter | Value (Approx.) | Chromatographic Implication |

| pKa (Conjugate Acid) | ~3.37 | At pH < 2.0, the amine is protonated ( |

| LogP (Hydrophobicity) | > 3.0 (Predicted) | High affinity for C18 stationary phases. Requires high % organic solvent for elution. |

| UV Max ( | 240–254 nm | Aromatic absorption. 254 nm is standard; 210 nm offers higher sensitivity but more noise. |

Method Development Strategy

The "Weak Base" Dilemma

Because the pKa is ~3.37, the ionization state is highly sensitive in the pH 2.5–4.5 range.

-

Option A (High pH > 6.0): The molecule is neutral. Retention is high, but peak tailing may occur due to interaction between the lone pair of the nitrogen and residual silanols on the silica column.

-

Option B (Low pH < 2.5): The molecule is fully protonated. This improves peak shape (silanol repulsion) and solubility but reduces retention time.

Decision: We utilize Option B (Acidic Conditions) using a Phosphate Buffer or Phosphoric Acid. This ensures the amine is consistently protonated, suppressing secondary interactions and ensuring robust peak symmetry.

Synthesis & Impurity Logic

Understanding the synthesis pathway reveals the impurities we must resolve.

Figure 1: Synthesis pathway logic identifying critical separation requirements. The method must separate the polar phenol starting material from the hydrophobic product and potential over-alkylated impurities.

Standard Operating Procedure (SOP)

Instrumental Conditions

This protocol uses a gradient elution to handle the wide polarity gap between the phenolic impurities and the benzyloxy product.

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: C18 (L1), End-capped, 150 mm × 4.6 mm, 3.5 µm or 5 µm.

-

Recommended: Zorbax Eclipse Plus C18 or Waters XBridge C18.

-

-

Column Temperature: 35°C (Controls viscosity and improves reproducibility).

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm (Reference: 360 nm).

Reagents & Mobile Phase[4]

-

Solvent A (Aqueous): 0.1% Phosphoric Acid (

) in Water.-

Why: Maintains pH ~2.1, ensuring full protonation of the aniline.

-

-

Solvent B (Organic): Acetonitrile (HPLC Grade).

-

Why: Acetonitrile has a lower UV cutoff than methanol and provides sharper peaks for aromatics.

-

Gradient Program

| Time (min) | % Solution A | % Solution B | Event |

| 0.0 | 90 | 10 | Equilibration / Elution of polar phenols |

| 2.0 | 90 | 10 | Isocratic hold |

| 15.0 | 10 | 90 | Linear ramp to elute Target & Benzyl bromide |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | End of Run |

Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile.

-

Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with Water. (Conc: 1000 ppm).

-

Working Standard: Dilute Stock to 50 ppm for assay.

Method Validation Parameters (ICH Q2)

To ensure scientific integrity, the method must be validated against the following criteria.

A. System Suitability

Before running samples, inject the Standard solution (5 replicates) to verify the system.

-

RSD of Area:

-

Tailing Factor (

): -

Theoretical Plates (

):

B. Linearity

Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 ppm).

-

Acceptance: Correlation coefficient (

)

C. Specificity (For Impurities)

Inject individual standards of 2-Amino-6-fluorophenol and Benzyl Bromide.

-

Requirement: Resolution (

) between the Target Peak and nearest impurity must be -

Note: The phenol will elute early (approx 2-4 mins). The target will elute mid-gradient (approx 10-12 mins). Benzyl bromide will elute late.

Troubleshooting & Optimization

Figure 2: Decision tree for resolving common chromatographic anomalies associated with fluoroanilines.

Common Issues

-

Peak Tailing:

-

Cause: Interaction between the amine nitrogen and silanols.

-

Fix: If using a modern C18 column doesn't work, add 0.1% Triethylamine (TEA) to the aqueous mobile phase. TEA competes for silanol sites, sharpening the amine peak .

-

-

Peak Splitting:

-

Cause: Sample solvent is too strong (100% ACN injection).

-

Fix: Ensure sample diluent matches the initial mobile phase (90% Water / 10% ACN).

-

References

-

ChemicalBook. (n.d.). This compound Properties and Safety. Retrieved from

-

Sigma-Aldrich.[3] (n.d.). HPLC Troubleshooting Guide: Peak Tailing. Retrieved from

-

ResearchGate. (2018).[4] HPLC method for fast determination of fluoroquinolones. Retrieved from

-

PubChem. (n.d.). Compound Summary: Fluoroaniline Derivatives. Retrieved from

Sources

Application Notes and Protocols for the Analytical Characterization of 2-(Benzyloxy)-6-fluoroaniline

Abstract: This comprehensive technical guide provides a detailed framework for the analytical characterization of 2-(Benzyloxy)-6-fluoroaniline, a key intermediate in pharmaceutical synthesis. This document outlines protocols for identity, purity, and stability assessment using a suite of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer Titration. Furthermore, this guide delves into the rationale behind methodological choices, potential impurity profiling, and the implementation of forced degradation studies to establish a robust, stability-indicating analytical workflow.

Introduction: The Analytical Imperative for this compound

This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and quality of this intermediate directly impact the safety and efficacy of the final drug product. Therefore, robust analytical standards and well-defined characterization protocols are paramount for researchers, scientists, and drug development professionals. This guide provides a multi-faceted analytical approach to ensure the identity, purity, and stability of this compound, thereby supporting regulatory compliance and facilitating the development of safe and effective medicines.

Physicochemical Properties and Reference Standards

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods. While experimental data for this specific molecule is not widely published, properties can be estimated based on structurally related compounds such as 2-fluoroaniline and 2-bromo-6-fluoroaniline.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Estimated) | 2-Fluoroaniline[1] | 2-Bromo-6-fluoroaniline |

| Molecular Formula | C₁₃H₁₂FNO | C₆H₆FN | C₆H₅BrFN |

| Molecular Weight | 217.24 g/mol | 111.12 g/mol [1] | 190.01 g/mol |

| Appearance | White to off-white solid | Clear liquid with a mild sweet odor[1] | Colorless to light orange to yellow clear liquid |

| Melting Point | Not available | -19.3 °F[1] | Not available |

| Boiling Point | Not available | 347 °F at 760 mmHg[1] | Not available |

| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane) | Sinks in and mixes slowly with water[1] | Not available |

| pKa | ~3 (Estimated, based on 2-fluoroaniline) | 3.2 (at 25 °C)[1] | Not available |

A well-characterized reference standard of this compound with a purity of >99.5% is essential for the quantitative analysis of this compound. The reference standard itself should be thoroughly characterized using a combination of the techniques described in this guide to confirm its identity and purity.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) - A Stability-Indicating Method

A reversed-phase HPLC method with UV detection is the primary technique for determining the purity of this compound and for monitoring its stability. The method described here is designed to be stability-indicating, meaning it can resolve the main component from its potential degradation products.

Rationale for Method Design:

-

Stationary Phase: A C18 column is chosen for its versatility and broad applicability in retaining moderately polar to non-polar compounds like this compound.

-

Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed to ensure adequate retention of the analyte while allowing for the elution of more polar or non-polar impurities within a reasonable run time. The buffer helps to maintain a consistent pH and improve peak shape.

-

Detection: UV detection is suitable due to the presence of the aromatic chromophores in the molecule. The detection wavelength should be selected at the absorbance maximum (λmax) of this compound, which is estimated to be around 230-280 nm.

HPLC Protocol:

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25.1-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm (or λmax if determined) |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile:Water (50:50, v/v) |

Sample Preparation:

-

Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

-

Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

System Suitability:

Before sample analysis, the performance of the HPLC system should be verified by injecting the reference standard solution multiple times. The following parameters should be met:

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

Relative Standard Deviation (RSD) of Peak Area (n=5): ≤ 2.0%

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may not be detected by HPLC. It also serves as a confirmatory method for the identity of this compound.

Rationale for Method Design:

-

Derivatization: While this compound is amenable to GC analysis, derivatization of the primary amine group (e.g., with a silylating agent) can improve peak shape and thermal stability. However, direct injection is often sufficient.

-

Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide range of aromatic compounds.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

GC-MS Protocol:

Table 3: GC-MS Method Parameters

| Parameter | Condition |

| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injection Mode | Split (10:1) |

| Injection Volume | 1 µL |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

Sample Preparation:

-

Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 217. The fragmentation pattern will likely involve the cleavage of the benzylic ether bond, leading to characteristic ions.

-

m/z 91: Tropylium ion (C₇H₇⁺), a very common fragment from benzyl groups.

-

m/z 126: [M - C₇H₇]⁺, corresponding to the fluoroaniline moiety after loss of the benzyl group.

-

m/z 109: Loss of NH₂ from the m/z 126 fragment.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

Sample Preparation:

Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Expected ¹H NMR Spectral Features (in CDCl₃, estimated):

-

~7.3-7.5 ppm (m, 5H): Protons of the benzyl ring.

-

~6.6-7.1 ppm (m, 3H): Protons of the fluoroaniline ring.

-

~5.1 ppm (s, 2H): Methylene protons of the benzyloxy group.

-

~3.8 ppm (br s, 2H): Protons of the amine group.

Expected ¹³C NMR Spectral Features (in CDCl₃, estimated):

-

~150-160 ppm: Carbon attached to fluorine (doublet due to C-F coupling).

-

~137 ppm: Quaternary carbon of the benzyl ring.

-

~127-129 ppm: Carbons of the benzyl ring.

-

~110-125 ppm: Carbons of the fluoroaniline ring.

-

~70 ppm: Methylene carbon of the benzyloxy group.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for quantitative analysis and to provide information about the electronic transitions within the molecule. The aromatic rings in this compound will result in characteristic UV absorption. The expected λmax is in the range of 230-280 nm in a solvent like methanol or acetonitrile.[2]

Other Analytical Techniques

Karl Fischer Titration for Water Content

The presence of water can affect the stability and reactivity of this compound. Karl Fischer titration is the standard method for the determination of water content.

Protocol:

A coulometric or volumetric Karl Fischer titrator can be used. The sample should be accurately weighed and introduced into the titration vessel containing a suitable solvent (e.g., anhydrous methanol). The titration is performed according to the instrument manufacturer's instructions.

Potential Impurities

Understanding the synthetic route of this compound is crucial for predicting potential process-related impurities. Common impurities may include:

-

Starting materials: Unreacted 2-fluoroaniline and benzylating agent.

-

Isomers: Positional isomers formed during the synthesis.

-

By-products: Compounds formed from side reactions.

-

Degradation products: Formed upon exposure to stress conditions.

Forced Degradation Studies and Stability-Indicating Method Validation

Forced degradation studies are performed to demonstrate the specificity of the analytical methods and to identify potential degradation products.[3] These studies involve subjecting a sample of this compound to various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

Forced Degradation Protocol:

Prepare solutions of this compound (e.g., 0.1 mg/mL) and subject them to the following conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid sample at 105 °C for 48 hours.

-

Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for a specified duration.

The stressed samples are then analyzed by the developed HPLC method to assess the extent of degradation and to check for the resolution between the parent peak and any degradation product peaks.

Caption: Workflow for forced degradation studies of this compound.

Conclusion

The analytical methods and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, along with forced degradation studies, researchers and drug development professionals can ensure the identity, purity, and stability of this critical pharmaceutical intermediate. Adherence to these analytical standards is essential for the development of safe and effective drug products.

References

-

PubChem. 2-Fluoroaniline. National Center for Biotechnology Information. [Link]

- Google Patents. A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4 -.

-

Analyst (RSC Publishing). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. [Link]

-

Journal of the Brazilian Chemical Society. A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. [Link]

-

Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

-

PubMed Central (PMC). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. [Link]

-

ResearchGate. GC-MS analysis for Structural Identification and Bioactive Compounds in Methanolic Leaf Extract of Mallotus oppositifolius. [Link]

-

University of Regensburg. UV-Vis Spectroscopy. [Link]

-

LinkedIn. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

ICH. Q1A(R2) Guideline. [Link]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Benzyloxy)-6-fluoroaniline

Welcome to the technical support center for 2-(Benzyloxy)-6-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I should expect when synthesizing this compound, and how can I detect them?

A1: The impurity profile of crude this compound is intrinsically linked to its synthesis, most commonly a Williamson ether synthesis involving 2-amino-3-fluorophenol and a benzylating agent (e.g., benzyl bromide or chloride) in the presence of a base.

Primary Impurities to Anticipate:

-

Unreacted Starting Materials: Both 2-amino-3-fluorophenol and the benzylating agent can persist in the crude product if the reaction does not go to completion.

-

Benzyl Alcohol: This is a very common byproduct, formed from the hydrolysis of the benzylating agent, especially if water is present in the reaction medium.[1]

-

Dibenzyl Ether: Formed by the self-condensation of benzyl alcohol or reaction of benzyl alcohol with the benzylating agent.

-

Over-alkylated Byproducts: N-benzylation of the aniline can occur, leading to 2-(Benzyloxy)-6-fluoro-N-benzylaniline. Although sterically hindered, its formation cannot be entirely ruled out.

-

Positional Isomers: If the starting phenol is not pure, isomeric impurities may carry through the synthesis.

-

Inorganic Salts: Salts like K₂CO₃ or NaH byproducts (e.g., KBr, NaCl) are typically present and must be removed.

Detection Strategy:

Thin-Layer Chromatography (TLC) is the most effective initial method for identifying the complexity of the crude mixture.

| Compound | Expected Polarity | Typical TLC Appearance (Hexane/EtOAc System) |

| This compound (Product) | Intermediate | Main spot, Rf ~0.4-0.5 in 4:1 Hexane:EtOAc |

| 2-amino-3-fluorophenol (Starting Material) | High | Spot remains near the baseline (Rf ~0.1) |

| Benzyl Alcohol (Byproduct) | Intermediate | Spot often close to the product, slightly more polar (Rf ~0.3-0.4) |

| Dibenzyl Ether (Byproduct) | Low | Spot runs high on the plate (Rf >0.7) |

| N-benzylated Byproduct | Low | Spot runs higher than the product (Rf ~0.6-0.7) |

For definitive identification and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[2]

Q2: My crude product is a dark oil with multiple spots on TLC. What is the best primary purification strategy: chromatography, recrystallization, or distillation?

A2: The optimal strategy depends on the nature and quantity of the impurities. The flowchart below outlines a decision-making process for purification.

Caption: Decision workflow for purifying this compound.

Detailed Rationale:

-

Start with an Aqueous Wash: Before any other method, dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with a mild acid (e.g., 1M HCl) to remove any residual basic catalysts, then a mild base (e.g., saturated NaHCO₃) to remove the acidic 2-amino-3-fluorophenol starting material, and finally with brine. This removes inorganic salts and highly polar impurities, simplifying the subsequent steps.

-

Column Chromatography (Most Likely Required): Since benzyl alcohol is a common impurity with polarity very similar to the product, flash column chromatography is typically the most robust method for achieving high purity.[3][4] It is indispensable when the crude product is an oil or when impurities have similar solubility characteristics to the product.

-

Recrystallization (For final polishing): If the product obtained after chromatography is a solid or can be induced to solidify, recrystallization is an excellent final step to remove trace impurities and achieve analytical-grade purity.[1] It is generally not effective as a primary method for removing significant amounts of benzyl alcohol from the oily crude mixture.

-

Distillation (Less Common): While related fluoroanilines can sometimes be purified by distillation[5], this compound has a high boiling point and potential for thermal degradation (de-benzylation). This method is generally not recommended unless working on a very large industrial scale with specialized equipment.

Q3: I'm performing column chromatography, but the separation between my product and a key impurity is poor. How can I optimize this?

A3: Poor separation in column chromatography is a common issue that can almost always be solved by systematic optimization. The primary cause is an inappropriate solvent system (eluent).

Troubleshooting Flash Column Chromatography

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Poor Separation (ΔRf < 0.1) | Eluent is too polar (runs too fast) or not polar enough (runs too slow). | 1. Adjust Polarity: Aim for a product Rf of 0.3-0.4 on TLC. If spots are too high, decrease eluent polarity (more hexane). If too low, increase polarity (more ethyl acetate).2. Change Solvents: Switch to a different solvent system. Toluene or Dichloromethane can offer different selectivity compared to hexane for aromatic compounds. For example, try a Dichloromethane/Methanol or Toluene/Acetone gradient.[6] |

| Product Tailing/Smearing | 1. Sample is too polar for the eluent.2. Column is overloaded.3. Compound is acidic/basic and interacting with silica. | 1. Increase Eluent Polarity: This can improve the spot shape.2. Reduce Load: Use a higher ratio of silica to crude product (aim for 50:1 to 100:1 for difficult separations).3. Add a Modifier: Add 0.5-1% triethylamine (NEt₃) to the eluent to neutralize acidic sites on the silica gel, which can prevent tailing of basic anilines. |

| Product Elutes with the Solvent Front | Eluent is far too polar. | Start with pure hexane and gradually increase the polarity (e.g., 2%, 5%, 10% Ethyl Acetate in Hexane). This is known as a gradient elution. |

Step-by-Step Protocol for Optimizing Separation:

-

TLC Analysis: Spot the crude mixture on a TLC plate. Run several plates in parallel using different solvent systems (e.g., 9:1 Hex/EtOAc, 4:1 Hex/EtOAc, 1:1 Hex/EtOAc; 95:5 DCM/MeOH).

-

Select the Best System: Choose the solvent system that places the product spot at an Rf of ~0.3 and maximizes the distance to the nearest impurity spots.

-

Prepare the Column: Use silica gel (230-400 mesh is standard).[7] The column can be packed dry or as a slurry.[8] A good rule of thumb is to use ~50 g of silica for every 1 g of crude product for good separation.

-

Load the Sample: Dissolve the crude product in a minimal amount of the eluent or DCM. For better resolution, it's preferable to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

-

Elute and Collect: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC to identify which contain the pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.[8]

Q4: How do I assess the final purity of my this compound, and what are the acceptance criteria?

A4: A multi-pronged approach is necessary to confidently assess purity. Pharmaceutical intermediates typically require purity levels of >98% or >99%.[9]

Recommended Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing quantitative data. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Purity is determined by the area percentage of the main peak.[2][10]

-

Gas Chromatography (GC): If the compound is thermally stable enough, GC is excellent for detecting volatile impurities like residual solvents or benzyl alcohol. Purity is determined by area percentage.[2]

-

Nuclear Magnetic Resonance (¹H NMR): While not ideal for detecting low-level impurities, ¹H NMR is essential for structural confirmation. The absence of signals corresponding to impurities (e.g., the phenolic -OH of the starting material, the benzylic CH₂ of benzyl alcohol) is a strong indicator of purity. Integration of the aromatic vs. benzylic protons should match the theoretical ratio.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with GC or LC, it is a powerful tool for identifying unknown impurity peaks.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 6. magritek.com [magritek.com]

- 7. rroij.com [rroij.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 10. medicalpaper.net [medicalpaper.net]

Technical Support Center: Debenzylation of 2-(Benzyloxy)-6-fluoroaniline

Answering in English.

Welcome to the dedicated technical guide for the debenzylation of 2-(benzyloxy)-6-fluoroaniline. This resource is tailored for researchers, chemists, and process development professionals navigating the complexities of this transformation. The presence of both an electron-rich aniline and a fluoro-substituent presents unique challenges compared to simpler debenzylation reactions. This guide provides in-depth troubleshooting, scientifically-grounded protocols, and answers to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for debenzylating this compound, and why is it preferred?

The most common and generally effective method is palladium-catalyzed hydrogenolysis. This involves reacting the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is favored for its high efficiency and clean conversion, typically yielding toluene as the only byproduct, which is easily removed. The reaction proceeds via oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis.

Q2: My reaction is stalled or incomplete, with significant starting material remaining. What are the likely causes?

This is the most frequently reported issue. Several factors can lead to incomplete conversion:

-

Catalyst Poisoning: The primary culprit is often the aniline nitrogen. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium surface, blocking active sites and inhibiting catalytic activity.[1][2] This is a well-documented issue for substrates containing basic nitrogen groups.[1][2]

-

Catalyst Quality: The activity of Pd/C catalysts can vary significantly between batches and suppliers. An older or lower-quality catalyst may not be sufficiently active for this transformation.[3] Key predictors of catalyst efficiency include small palladium particle size and a homogeneous distribution on the carbon support.[4]

-

Insufficient Hydrogen Pressure: While some debenzylations work with a hydrogen balloon, this substrate may require positive pressure (e.g., 50 psi) to ensure sufficient hydrogen concentration at the catalyst surface for the reaction to proceed efficiently.[3]

-

Impure Materials: Impurities in the starting material or solvent, particularly sulfur or halide residues from previous steps, can act as potent catalyst poisons.[3]

Q3: I'm observing side products. What are they and how can they be minimized?

Side product formation compromises yield and complicates purification. Key side reactions include:

-

N-Alkylation: The product, 2-amino-6-fluorophenol, is nucleophilic and can react with the benzyl group of the starting material, leading to N-benzylated impurities. This is more common in alcoholic solvents.[5]

-

Hydrodefluorination (HDF): Although the C-F bond is strong, aggressive conditions (high temperature, high pressure, or highly active catalysts) can sometimes lead to the cleavage of the C-F bond.

-

Ring Saturation: Over-reduction of the aromatic ring is a potential side reaction, though less common under standard, controlled conditions.[1]

Troubleshooting Guide: From Problem to Solution

Issue 1: Incomplete or Stalled Catalytic Hydrogenolysis

You've run your reaction with 10% Pd/C in ethanol under a hydrogen balloon overnight, but LCMS analysis shows >50% starting material remaining.

Causality Analysis & Workflow:

The logical path to solving this involves systematically eliminating potential causes, starting with the most probable: the catalyst's effectiveness. The aniline substrate is known to be challenging due to its potential to poison the catalyst.[1][2] Therefore, the first step is to validate the catalyst and reaction setup.

Caption: Troubleshooting workflow for stalled debenzylation reactions.

Detailed Protocol: Standard Catalytic Hydrogenation

-

Inerting the Flask: To a hydrogenation flask, add 10% Pd/C (5-10 mol%). Seal the flask and thoroughly purge with an inert gas (N₂ or Ar).

-

Solvent Addition: Add anhydrous ethanol (or another suitable solvent like ethyl acetate or THF) via cannula or syringe.

-

System Purge: Stir the slurry and subject the system to 3-5 cycles of vacuum followed by backfilling with hydrogen gas. This removes all oxygen and saturates the solvent with hydrogen.

-

Substrate Addition: Dissolve this compound (1.0 eq) in the reaction solvent and add to the flask.

-

Reaction Execution: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir vigorously at room temperature. Vigorous stirring is crucial for ensuring good contact between the gas, liquid, and solid catalyst phases.

-

Monitoring: Monitor the reaction by TLC or LCMS until completion. The reaction is complete when no starting material is observed.

-

Work-up: Carefully purge the reaction vessel with inert gas. Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.[6] Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, 2-amino-6-fluorophenol.

Issue 2: Persistent Side Product Formation

Even with complete conversion of the starting material, you observe significant impurities, complicating purification.

Mitigation Strategies:

The choice of strategy depends on the nature of the side product. For N-alkylation, which arises from a bimolecular reaction, a change in reaction conditions or methodology is often required. Transfer hydrogenation can be a milder and effective alternative.

| Strategy | Mechanistic Rationale | Target Side Product(s) |

| Lower Reaction Temperature | Reduces the activation energy available for competing reaction pathways. Side reactions often have a higher activation barrier than the desired hydrogenolysis. | N-Alkylation, Hydrodefluorination |

| Use an Alternative Solvent | Solvents like trifluoroethanol can suppress N-alkylation side reactions that are more common in standard alcoholic solvents.[5] | N-Alkylation |

| Switch to Transfer Hydrogenation | Utilizes a hydrogen donor molecule (e.g., ammonium formate, cyclohexene) instead of H₂ gas.[7] This can provide a different selectivity profile and is often performed under milder, non-pressurized conditions. | General Impurities, Ring Saturation |

Experimental Protocol: Transfer Hydrogenation

This method avoids the use of pressurized hydrogen gas and can be a valuable alternative when standard hydrogenation fails or gives poor selectivity.

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Reagent Addition: Add 10% Pd/C (10 mol%) followed by the hydrogen donor, such as ammonium formate (3-5 eq).

-

Reaction: Heat the mixture to a gentle reflux (typically 60-80 °C).

-

Monitoring: Follow the disappearance of the starting material by TLC or LCMS. These reactions are often complete within 1-4 hours.

-

Work-up: Cool the reaction to room temperature. Filter through Celite® to remove the catalyst, washing with methanol.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude material will contain the product and excess ammonium formate salts. Purify by partitioning between water and an organic solvent (e.g., ethyl acetate) or by column chromatography.

References

-

Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. (2006). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). Engelhard Corp. Retrieved February 7, 2026, from [Link]

-

Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega. Retrieved February 7, 2026, from [Link]

-